molecular formula C22H19N3O2S B6571107 propyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate CAS No. 1021230-61-4

propyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate

Cat. No.: B6571107
CAS No.: 1021230-61-4
M. Wt: 389.5 g/mol
InChI Key: LNNGJHIRMGYVPI-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a thiazole ring via an enamine bridge with a cyano substituent. The molecule’s structure includes:

  • 4-Phenyl-1,3-thiazole: A heterocyclic aromatic system known for its role in medicinal chemistry due to its electron-rich nature and ability to participate in π-π interactions .
  • Cyano group: Enhances electronegativity and may influence binding interactions in biological systems.
  • Benzoate ester: Modifies solubility and bioavailability, as ester groups are often hydrolyzed in vivo to carboxylic acids.

Properties

IUPAC Name

propyl 4-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-2-12-27-22(26)17-8-10-19(11-9-17)24-14-18(13-23)21-25-20(15-28-21)16-6-4-3-5-7-16/h3-11,14-15,24H,2,12H2,1H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNGJHIRMGYVPI-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate, with the CAS number 1021230-61-4, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C22H19N3O2S. It features a thiazole ring, which is known for its diverse biological activities, including antibacterial and antitumor properties .

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with thiazole-based intermediates. The presence of the cyano group and the thiazole moiety enhances its potential as a bioactive agent. The synthetic pathway can be summarized as follows:

  • Formation of Thiazole Derivative : Reacting appropriate thioketones with amines.
  • Coupling Reaction : The thiazole derivative is then coupled with a cyano-containing intermediate.
  • Final Esterification : Propanol is used to form the ester linkage.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole and cyano groups. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Compound TypeCell Line TestedIC50 (μM)
Benzothiazole DerivativesA549 (Lung Cancer)6.26 ± 0.33
Benzothiazole DerivativesHCC827 (Lung Cancer)6.48 ± 0.11
Benzimidazole DerivativesA549 (Lung Cancer)Higher than Benzothiazoles

These findings suggest that compounds with similar structures may inhibit cell proliferation effectively .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. This compound was evaluated for its activity against both Gram-positive and Gram-negative bacteria:

Microorganism TestedActivity Observed
Staphylococcus aureusSignificant Inhibition
Escherichia coliModerate Inhibition

The compound's ability to disrupt bacterial cell walls or interfere with protein synthesis could explain its efficacy .

Case Studies

Several studies have been conducted to evaluate the biological effects of similar compounds:

  • Antitumor Study : A study involving a series of thiazole derivatives demonstrated that specific modifications in the structure led to enhanced cytotoxicity against breast and lung cancer cell lines.
  • Antimicrobial Testing : Another research effort focused on thiazole-based compounds revealed promising results against drug-resistant bacterial strains, indicating potential therapeutic applications in infectious diseases.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. Propyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The thiazole ring contributes to the compound's interaction with biological targets involved in cancer progression .

Antimicrobial Properties

Thiazoles are widely recognized for their antimicrobial activity. Studies have shown that this compound exhibits antibacterial and antifungal effects against several pathogens, making it a candidate for developing new antimicrobial agents .

Pesticide Development

The compound's thiazole structure is beneficial in the development of agrochemicals. It has been investigated as a potential pesticide due to its efficacy against certain pests and diseases affecting crops. Its ability to disrupt biological processes in pests can lead to effective pest control solutions.

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with desirable mechanical properties. The incorporation of thiazole derivatives into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for various industrial applications .

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations of 10 µM and higher, indicating its potential as an anticancer agent .

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound against Escherichia coli and Candida albicans. The results demonstrated that the compound inhibited growth at minimal inhibitory concentrations (MICs) of 15 µg/mL for E. coli and 20 µg/mL for C. albicans, suggesting strong antimicrobial potential.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The propyl ester group is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Basic Hydrolysis : Treatment with aqueous NaOH or KOH in ethanol/water mixtures yields 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoic acid .

  • Acidic Hydrolysis : HCl in refluxing ethanol may cleave the ester to the corresponding carboxylic acid .

Reaction Conditions Product Yield Reference
Ester hydrolysis (basic)NaOH, H₂O/EtOH, reflux, 6–8 h4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoic acid~75–85%
TransesterificationMeOH, H⁺ catalyst, refluxMethyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate>90%

Thiazole Ring Modifications

The 4-phenyl-1,3-thiazol-2-yl group participates in electrophilic substitution and coordination chemistry:

  • Electrophilic Substitution : Nitration or sulfonation at the para position of the phenyl ring may occur under strong acidic conditions (e.g., HNO₃/H₂SO₄) .

  • Metal Coordination : The thiazole nitrogen can act as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Reaction Conditions Product Reference
NitrationHNO₃, H₂SO₄, 0–5°C, 2 h4-(3-Nitrophenyl)-1,3-thiazol-2-yl derivative
Suzuki Coupling*Pd(PPh₃)₄, aryl boronic acid, baseBiaryl-substituted thiazole

*Requires prior halogenation of the phenyl ring.

Cyano Group Reactivity

The cyano group undergoes nucleophilic addition or reduction:

  • Hydrolysis : Acidic or basic conditions convert the cyano group to a carboxylic acid or amide .

  • Reduction : Catalytic hydrogenation (H₂, Raney Ni) yields a primary amine .

Reaction Conditions Product Yield Reference
Reduction to amineH₂, Raney Ni, EtOH, 60°C, 12 h4-{[(1E)-2-amino-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate~60–70%
Acidic hydrolysisH₂SO₄, H₂O, reflux, 24 h4-{[(1E)-2-carboxy-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate~50%

Enamine Linkage Reactions

The (1E)-enamine moiety enables cycloaddition and alkylation:

  • Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts .

  • Protonation/Deprotonation : The enamine nitrogen can be protonated under acidic conditions, altering electronic properties .

Reaction Conditions Product Reference
CycloadditionMaleic anhydride, toluene, ΔBicyclic adduct with fused thiazole and anhydride
AlkylationMeI, K₂CO₃, DMF, 25°C, 12 hN-Methylated enamine derivative

Cross-Coupling and Functionalization

The phenyl-thiazole scaffold supports palladium-catalyzed coupling reactions after halogenation:

  • Suzuki-Miyaura : Requires bromination at the phenyl ring’s meta position .

Reaction Conditions Product Reference
BrominationBr₂, FeBr₃, DCM, 0°C, 1 h4-(3-Bromophenyl)-1,3-thiazol-2-yl derivative
Suzuki CouplingPd(OAc)₂, PhB(OH)₂, K₂CO₃, DMF4-(Biphenyl-3-yl)-1,3-thiazol-2-yl derivative

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the enamine bond, forming 4-phenylthiazole-2-carbonitrile and 4-aminobenzoic acid derivatives .

  • Oxidative Degradation : Strong oxidants (e.g., KMnO₄) degrade the thiazole ring to sulfonic acid derivatives .

Key Mechanistic Insights:

  • The ester group’s reactivity is modulated by steric hindrance from the propyl chain, slowing hydrolysis compared to methyl esters .

  • The electron-withdrawing cyano group stabilizes the enamine system, reducing susceptibility to nucleophilic attack .

  • Thiazole’s aromaticity limits electrophilic substitution unless activated by electron-donating substituents .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to three classes of thiazole-containing derivatives to highlight structural and functional differences:

Thiazole-Oxadiazole Hybrids (e.g., N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine)

  • Structural Differences: Replaces the benzoate-cyano-enamine moiety with a 1,3,4-oxadiazole ring linked via a methylene bridge .
  • Functional Impact :
    • Oxadiazole rings improve metabolic stability compared to esters.
    • Demonstrated in vitro cytotoxicity against cancer cell lines (e.g., IC₅₀ values in the micromolar range) due to intercalation or kinase inhibition .

Fluorinated Thiazole Derivatives (e.g., 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino} Analog)

  • Structural Differences : Incorporates a 3,5-difluorophenyl group on the thiazole instead of a simple phenyl .
  • Functional Impact: Fluorine atoms enhance lipophilicity and membrane permeability. Potential for improved pharmacokinetics (e.g., longer half-life) compared to non-fluorinated analogs.
  • Key Data: Property Fluorinated Thiazole Target Compound Molecular Formula C₁₆H₁₁F₂N₃OS C₂₂H₁₈N₄O₂S Substituents Difluorophenyl Phenyl, benzoate ester Bioactivity Not reported Not reported

Thiazole-Oxamide Derivatives (e.g., N-(4-Phenyl-1,3-thiazol-2-yl)-N-(pyridin-2-ylmethyl)oxamide)

  • Structural Differences: Replaces the enamine-cyano-benzoate system with an oxamide linker and pyridylmethyl group .
  • Functional Impact: Oxamide groups may facilitate hydrogen bonding with biological targets.
  • Key Data: Property Thiazole-Oxamide Derivative Target Compound Molecular Formula C₁₈H₁₅N₅O₂S C₂₂H₁₈N₄O₂S Substituents Oxamide, pyridylmethyl Benzoate ester, cyano group Bioactivity Not reported Not reported

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological studies on the target compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Synthetic Pathways : The compound could be synthesized via cyclodehydrogenation or condensation reactions similar to those in .
  • Future Directions : Experimental validation of cytotoxicity, solubility, and metabolic stability is needed to confirm hypotheses derived from structural analogs.

Q & A

Q. How can the synthesis of propyl 4-{[(1E)-...]amino}benzoate be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Solvent Selection : Polar aprotic solvents like DMF or ethanol (with glacial acetic acid as a catalyst) are effective for imine formation and cyclization, as demonstrated in thiazole derivative syntheses .
  • Catalyst Screening : Use of acidic/basic catalysts (e.g., POCl₃ for thiadiazole formation ) or transition-metal catalysts for cross-coupling reactions can enhance reaction efficiency.
  • Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) or column chromatography with ethyl acetate/hexane gradients improves purity .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratios of reactants) and reflux times (3–5 hours at 90°C) to minimize side products .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the E-configuration of the eth-en-1-yl group and the substitution pattern on the thiazole ring. Peaks at δ 7.2–8.5 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons) are diagnostic .
  • IR Spectroscopy : Stretching vibrations at ~2200 cm⁻¹ (C≡N), ~1700 cm⁻¹ (ester C=O), and ~1600 cm⁻¹ (C=N) validate functional groups .
  • Elemental Analysis : Combustion analysis (C, H, N, S) should match theoretical values within ±0.4% to confirm purity .

Advanced Research Questions

Q. How can computational docking studies be applied to predict the biological targets of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known thiazole-binding pockets (e.g., kinases, cytochrome P450) based on structural homology to compounds like 9c and 9g, which showed binding to carbohydrate-active enzymes .
  • Docking Workflow :
    • Prepare the ligand (target compound) using Gaussian for charge optimization.
    • Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking.
    • Analyze binding poses for hydrogen bonds with active-site residues (e.g., Asn98, Glu204 in α-glucosidase) .
  • Validation : Compare docking scores (ΔG ≤ −8.0 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions in spectral data interpretation for similar thiazole derivatives?

Methodological Answer:

  • Case Study : If NMR signals for the thiazole C-H protons overlap with aromatic benzoate signals, use 2D NMR (COSY, HSQC) to assign peaks unambiguously .
  • Contradiction in Crystallography vs. NMR : X-ray diffraction (e.g., CCDC-deposited structures like IM2363) provides definitive bond-length data to resolve disputes over tautomeric forms or stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric impurities and confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Q. How does varying substituents on the thiazole ring influence the compound’s bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or cyano substituents at the 4-position of the thiazole enhance electrophilicity, improving interactions with nucleophilic residues in target proteins (e.g., 9b with 4-fluorophenyl showed higher antimicrobial activity) .
  • Steric Effects : Bulky groups (e.g., 4-bromophenyl in 9c) may reduce binding affinity to compact active sites but improve metabolic stability .
  • Biological Assays : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., α-glucosidase for antidiabetic activity) or cytotoxicity screens (e.g., MTT assay on cancer cell lines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.